![molecular formula C21H21N3O2S B2678657 N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 941935-24-6](/img/structure/B2678657.png)
N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide, also known as EPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EPTA is a thioamide derivative of pyrazinone that has been synthesized through a number of methods.
Scientific Research Applications
Synthesis and Characterization of Related Compounds
Several studies focus on the synthesis and characterization of compounds with similar structures, highlighting methodologies that could be applicable to N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide. For example, research on the chemoselective acetylation of 2-aminophenol using immobilized lipase explores the synthesis of intermediates for antimalarial drugs, suggesting potential pharmaceutical applications (Magadum & Yadav, 2018). Additionally, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, indicating the potential for N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide in developing new antioxidants (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
Compounds with pyrazole and thiazole moieties have been extensively researched for their antimicrobial and antitumor activities. For instance, novel thiazole derivatives incorporating the pyrazole moiety have demonstrated significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010). Furthermore, polyfunctionally substituted heterocyclic compounds derived from related key intermediates have shown high inhibitory effects against various human cancer cell lines, suggesting that N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide could be a valuable scaffold for antitumor drug development (Shams et al., 2010).
Potential for Drug Design and Development
The structure of N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide hints at its utility in drug design and development. Analogous compounds have been synthesized and evaluated for various pharmacological activities, including as glutaminase inhibitors with potential applications in cancer treatment (Shukla et al., 2012). These studies underscore the significance of exploring N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide and related compounds for their potential therapeutic benefits.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-16-6-4-5-7-18(16)23-19(25)14-27-20-21(26)24(13-12-22-20)17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNOAXSMSPUMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide |
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